Elsulfavirine

概要

説明

準備方法

エルスルファビリンは、いくつかの重要な中間体を伴う多段階プロセスを経て合成されます。合成経路には通常、以下の手順が含まれます。

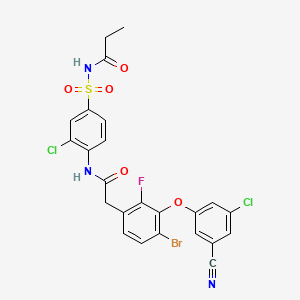

コア構造の形成: 合成は、4-ブロモ-3-(3-クロロ-5-シアノフェノキシ)-2-フルオロフェニル酢酸を適切な試薬と反応させて、目的の中間体を形成することから始まります.

スルホン化: 次に、中間体をスルホニルクロリドを使用してスルホン化して、スルホニル基を導入します.

最終カップリング: 最後のステップでは、スルホン化された中間体を3-クロロフェニルアミンとカップリングして、エルスルファビリンを形成します.

エルスルファビリンの工業的生産方法には、高収率と純度を実現するためにこれらの合成経路を最適化することが含まれます。 これには、高度な精製技術と厳しい品質管理の採用が含まれ、最終製品が規制基準を満たしていることを保証します .

化学反応の分析

エルスルファビリンは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります . これらの反応で形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

エルスルファビリンには、以下を含むいくつかの科学研究の応用があります。

科学的研究の応用

Elsulfavirine, also known as Elpida, is an antiretroviral drug primarily used in the treatment and prevention of HIV-1 infections . Developed by Viriom, Inc., this compound functions as a prodrug of VM-1500A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Clinical Applications in HIV Treatment

First-line Therapy: this compound has been recognized as a preferred first-line therapy for HIV-1 infection in Russia . Clinical trials have demonstrated its safety, tolerability, and effectiveness in patients with mild to moderate liver dysfunction and in those co-infected with tuberculosis or hepatitis C, who are receiving rifampicin or sofosbuvir, respectively .

Efficacy and Safety: A post-approval analysis involving 1296 patients confirmed the efficacy and safety observed in earlier clinical trials. In treatment-naïve HIV-positive patients who completed 48 weeks of this compound therapy, over 90% achieved undetectable viral loads, irrespective of their baseline viral level. The drug was well-tolerated, with no new safety concerns identified .

Long-acting Formulations: Viriom is developing long-acting injectable nanoformulations of VM-1500A (VM-1500A-LAI) for monthly or less frequent intramuscular and subcutaneous administration . A Phase 2a study is underway in Russia to determine the therapeutic dose, safety, and efficacy of multiple VM-1500A-LAI injections in virally suppressed HIV-positive patients, compared to the once-daily oral regimen of Elpida .

Pre-exposure Prophylaxis (PrEP): this compound is also being explored for pre-exposure prophylaxis (PrEP) against HIV-1 infection. Its favorable safety profile and unique pharmacokinetic properties support the development of various formulations, including once-weekly oral tablets .

Drug Resistance: Studies evaluating HIV-1 drug resistance to this compound among Russian treatment-naïve patients indicate a low prevalence of mutations associated with decreased susceptibility . The use of this compound in clinical practice has shown good virological and immunological efficacy, with no treatment ineffectiveness or development of drug resistance observed after 24 weeks of therapy .

Potential Applications Beyond HIV

COVID-19 Treatment: Viriom initiated a Phase 2 clinical study to assess the efficacy of this compound in adults with moderate COVID-19 manifestations . The study involves approximately 240 patients across multiple centers, primarily in Russia and EAEU countries . The trial evaluates the safety and efficacy of 5-day and 10-day dosing regimens of this compound, administered as oral tablets, in combination with azithromycin and standard care .

This compound Clinical Trials

Regulatory Status

- This compound (Elpida®) is approved in Russia and the Eurasian Economic Union as a 20mg once-daily oral capsule for treating HIV-1 infection .

- Market authorization submissions are under review in Thailand, China, Colombia, Indonesia, and South Africa .

- The U.S. Food and Drug Administration (FDA) has accepted Viriom’s investigational new drug (IND) filing for this compound for once-weekly treatment of HIV infection .

作用機序

エルスルファビリンは、HIV-1の逆転写酵素を阻害することで効果を発揮し、ウイルスが複製されるのを防ぎます . プロドラッグとして、活性化合物であるデスエルスルファビリンに代謝され、逆転写酵素に結合してその活性を阻害します . この阻害はウイルス複製サイクルを妨害し、患者のウイルス量を減らします .

類似の化合物との比較

エルスルファビリンは、その長い半減期と良好な薬物動態プロファイルにより、非ヌクレオシド逆転写酵素阻害剤の中でユニークです . 類似の化合物には以下が含まれます。

エファビレンツ: HIV治療に使用されるもう1つの非ヌクレオシド逆転写酵素阻害剤.

ネビラピン: 異なる耐性プロファイルを持つ広く使用されている非ヌクレオシド逆転写酵素阻害剤.

リルピビリン: 高効力と併用療法での使用で知られています.

類似化合物との比較

Elsulfavirine is unique among non-nucleoside reverse transcriptase inhibitors due to its long half-life and favorable pharmacokinetic profile . Similar compounds include:

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

Nevirapine: A widely used non-nucleoside reverse transcriptase inhibitor with a different resistance profile.

Rilpivirine: Known for its high potency and use in combination therapies.

This compound’s uniqueness lies in its long-acting formulations and potential use in treating other viral infections .

生物活性

Elsulfavirine, also known as Elpida®, is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infections. It is the prodrug of VM-1500A, which has demonstrated significant antiviral activity against HIV. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, safety profile, and potential for use in pre-exposure prophylaxis (PrEP).

This compound functions by selectively inhibiting reverse transcriptase, an enzyme crucial for HIV replication. By binding to the enzyme's active site, it prevents the conversion of viral RNA into DNA, thereby halting viral replication and spread within the host.

Pharmacokinetics

The pharmacokinetic profile of this compound shows a long half-life of approximately 8 days , which supports less frequent dosing regimens. This characteristic is particularly advantageous for patient adherence to treatment protocols .

Efficacy in Clinical Trials

Clinical studies have established the efficacy of this compound in comparison to traditional NNRTIs such as efavirenz. Notably, a 48-week study involving 120 treatment-naïve patients indicated that 81% of participants on this compound achieved HIV-1 RNA levels below 50 copies/mL , compared to 73.7% in the efavirenz group. Importantly, there were no cases of virologic failure reported in either arm .

Summary of Clinical Trial Findings

| Study Type | Participants | This compound Efficacy | Efavirenz Efficacy | Adverse Events (%) |

|---|---|---|---|---|

| Phase IIb | 120 | 81% <50 copies/mL | 73.7% <50 copies/mL | 36.7% |

| Phase II | 60 | 100% virologic success | 100% virologic success | 77.6% |

The trials also demonstrated that this compound was better tolerated than efavirenz, with significantly fewer drug-related adverse events leading to discontinuation .

Safety Profile

This compound has shown a favorable safety profile in clinical studies. Adverse events were reported in 36.7% of participants receiving this compound compared to 77.6% for those on efavirenz, indicating a substantially lower incidence of side effects . The most common adverse effects included mild gastrointestinal symptoms and central nervous system disturbances.

Case Study: Treatment-naïve Patients

In an open-label study involving treatment-naïve patients, this compound was administered alongside tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC). The results indicated that patients experienced significant reductions in viral load and improvements in CD4 counts over a period of 96 weeks , reinforcing the drug's efficacy and tolerability .

Case Study: Drug Resistance

Research has also focused on drug resistance associated with this compound. A study highlighted that treatment-emergent resistance mutations were not observed among participants who maintained adherence to the regimen over the trial duration. This suggests that this compound may have a lower propensity for inducing resistance compared to older NNRTIs .

Long-Acting Formulations

Viriom is exploring long-acting injectable formulations of VM-1500A (the active compound) for both treatment and prevention strategies against HIV. These formulations aim to enhance patient adherence by reducing dosing frequency while maintaining effective viral suppression .

Pre-exposure Prophylaxis (PrEP)

This compound is also being investigated as a potential option for PrEP due to its favorable pharmacokinetic properties and safety profile. Ongoing studies are assessing its effectiveness in preventing HIV transmission among high-risk populations .

特性

IUPAC Name |

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTDEARCBRNRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrCl2FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868046-19-9 | |

| Record name | Elsulfavirine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsulfavirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELSULFAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。